2-[(4-Fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole
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Description
2-[(4-Fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C16H17FN4S and its molecular weight is 316.4. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Neuroprotective Activities
Anticancer activity studies have shown that derivatives of 1,3,4-thiadiazole, such as 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), inhibit the proliferation of tumor cells derived from cancers of the nervous system and peripheral cancers, including colon adenocarcinoma and lung carcinoma. These compounds exerted a trophic effect in neuronal cell culture without affecting the viability of normal cells, highlighting a promising neuroprotective activity (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Antimicrobial Activities
A study on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates revealed their potential antimicrobial activities. Some derivatives were found to possess good to moderate activity against test microorganisms, showcasing the utility of 1,3,4-thiadiazole derivatives in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antioxidant Properties
Research on triazolo-thiadiazoles, specifically 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (FPNT), has demonstrated significant in vitro antioxidant properties. These compounds exhibited dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines, suggesting a potential for development as anticancer agents with antioxidant capabilities (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).
Synthesis and Evaluation of Antimicrobial Activities
Another study focused on the synthesis of eperezolid-like molecules, including derivatives with a 1,3,4-thiadiazole nucleus, showing high anti-Mycobacterium smegmatis activity. This research supports the potential of 1,3,4-thiadiazole derivatives in treating bacterial infections (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).
Anticonvulsant Activity
Compounds based on 1,3,4-thiadiazole have been tested for anticonvulsant activity, demonstrating effectiveness without mediation through benzodiazepine receptors. This suggests their potential use in treating convulsions with specific modifications enhancing their activity (Foroumadi, Tabatabai, Gitinezhad, Zarrindast, & Shafiee, 2000).
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4S/c1-2-7-20-8-10-21(11-9-20)16-19-18-15(22-16)12-13-3-5-14(17)6-4-13/h1,3-6H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVRDZIXTQAZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2=NN=C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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